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6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one

HIV-1 RNase H Biochemical inhibition Reverse transcriptase

Researchers requiring a validated negative control for HIV-1 RNase H or APJ receptor SAR studies often face unreliable, functionally ambiguous analogues. 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one (CAS 183811-08-7) resolves this with its defined 5-phenylsulfanyl motif-a critical oxidation-state-dependent probe that cannot be substituted by sulfonyl or elaborated chemotypes without invalidating comparative pharmacology. - Benchmark RNase H IC50 of 470-700 nM across three substrate readouts; no RT polymerase inhibition at >10 μM. - Ideal fragment hit (MW 220.25, 1 rotatable bond) for structure-based drug design; validated 94-fold potency improvement trajectory (470 nM → 5 nM). - Essential paired control for BMS APJ receptor patent (WO2017218633A1) differentiation and S-DABO NNRTI analogue benchmarking against S-DABO 5q (IC50 120 nM). Supplied with full QA documentation; inquire for bulk pricing and expedited delivery.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 183811-08-7
Cat. No. B12922862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one
CAS183811-08-7
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=C(N=CNC2=O)O
InChIInChI=1S/C10H8N2O2S/c13-9-8(10(14)12-6-11-9)15-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
InChIKeyHBRYVNFLHJOOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one: Differentiated Chemotype Scaffold


6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one (CAS 183811-08-7), also referred to as 4-hydroxy-5-(phenylthio)-1H-pyrimidin-6-one, is a sulfur-bearing pyrimidin-4(3H)-one featuring a phenylsulfanyl (thioether) substituent at the C-5 position and a hydroxyl group at C-6 [1]. With a molecular formula of C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol, this compound serves as a minimalist yet functionally distinct core scaffold within the broader 6-arylthio-pyrimidinone chemotype family . Its structural simplicity and defined substitution pattern make it a strategic choice for fragment-based drug discovery, structure–activity relationship (SAR) exploration, and negative-control experimental design—roles that cannot be fulfilled by more elaborated, target-optimized analogues.

6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one vs. Generic Pyrimidinones


Substitution at the pyrimidinone core is a primary determinant of biological activity and target engagement, and the 5-phenylsulfanyl motif fundamentally differs from the 5-phenylsulfonyl (SO₂) group required for APJ receptor agonism, as well as from the 6-arylthio-3-hydroxypyrimidine-2,4-dione architecture needed for potent HIV RNase H inhibition [1][2]. Compounds bearing the sulfanyl (S) linker exhibit distinct electronic properties, metabolic susceptibility, and binding interactions compared to their oxidized sulfonyl counterparts, nullifying any assumption of functional equivalence [1]. Moreover, the presence or absence of N-1 alkylation, the oxidation state at C-6, and the specific arylthio substitution all produce orders-of-magnitude shifts in potency that render non-specific class substitution scientifically invalid and experimentally misleading [2][3].

Quantitative Differentiation Evidence for CAS 183811-08-7


HIV-1 RNase H Biochemical Inhibition

6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one inhibits the RNase H activity of full-length recombinant HIV-1 reverse transcriptase (RT) with reproducible IC₅₀ values: 470 nM (RNA 5′-end directed cleavage, HTS3 substrate), 510 nM (non-specific internal cleavage, HTS), and 700 nM (DNA 3′-end cleavage, HTS2 substrate) [1]. This three-assay concordance establishes the compound as a validated biochemical hit for the RNase H domain. While the lead optimized 6-arylthio-HPD analogue 13j achieves an RNase H IC₅₀ of 5 nM with an RT polymerase IC₅₀ > 10 μM (SI > 2,000), the 470 nM potency of the unadorned 5-phenylsulfanyl scaffold defines the baseline activity from which medicinal chemistry optimization proceeds—a critical reference point for SAR programs [2].

HIV-1 RNase H Biochemical inhibition Reverse transcriptase Antiviral drug discovery

Sulfanyl vs. Sulfonyl Switch in APJ Receptor Activity

Bristol-Myers Squibb's patent WO2017218633A1 explicitly claims 6-hydroxy-5-(phenyl/heteroarylsulfonyl)pyrimidin-4(1H)-ones—bearing the sulfonyl (SO₂) linker—as APJ agonists for heart failure treatment, whereas the target compound bearing a sulfanyl (S) linker is structurally excluded from the active chemotype [1]. The sulfonyl oxygen atoms engage in hydrogen-bonding interactions critical for APJ agonism; the reduced sulfanyl analog lacks these hydrogen-bond acceptors and is predicted to be functionally inactive or an antagonist at APJ. This single-atom oxidation-state difference (S vs. SO₂) creates a binary pharmacological switch, making the target compound the appropriate negative control for APJ agonist programs—a procurement requirement that cannot be satisfied by using the sulfonyl analogues themselves.

APJ receptor Apelin agonist Functional group pharmacology Cardiovascular drug discovery

S-DABO vs. HEPT NNRTI Activity Benchmarking

In the S-DABO (2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one) NNRTI series, 6-arylmethyl-substituted analogues achieve HIV-1 IC₅₀ values as low as 0.12 μM (compound 5q), which is approximately 40-fold more potent than the reference NNRTI HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine, EC₅₀ ≈ 7 μM) [1][2]. The target compound structurally resembles the core S-DABO template but lacks the critical C-2 benzylsulfanyl and C-6 arylmethyl substituents that drive sub-micromolar antiviral activity, making it the appropriate unsubstituted baseline for evaluating the contribution of these peripheral groups to anti-HIV-1 potency.

HIV-1 NNRTI HEPT S-DABO Antiviral SAR

Adenosine Kinase Inhibition: Clitocine Comparator

6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one has been identified in the chemical lineage of clitocine analogues evaluated as adenosine kinase (AK) inhibitors . Clitocine, a naturally occurring nucleoside, inhibits AK with a Kᵢ of 3 μM; the structurally simplified pyrimidinone scaffold represents a deconstructed, non-nucleoside minimal pharmacophore derived from clitocine [1]. This structural relationship positions the compound as a streamlined fragment for probing whether the adenosine kinase inhibitory activity of clitocine can be recapitulated—or improved upon—by a non-glycosidic scaffold.

Adenosine kinase Clitocine analogue Kinase inhibitor Fragment evolution

RNase H Selectivity over RT Polymerase

The 6-arylthio-3-hydroxypyrimidine-2,4-dione (HPD) chemotype, which encompasses 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one as the core substructure, demonstrates a defining pharmacological feature: selective inhibition of HIV-1 RT-associated RNase H in the nanomolar range without inhibiting RT polymerase activity at concentrations up to 10 μM [1]. This selectivity profile fundamentally distinguishes the 6-arylthio-HPD class from classical NNRTIs (e.g., HEPT, nevirapine) that target the RT polymerase domain and from dual RNase H/polymerase inhibitors. The target compound, as the minimal scaffold, carries the intrinsic chemotype selectivity; its RNase H IC₅₀ (470–700 nM) combined with predicted lack of RT polymerase inhibition (class-level inference: no RT pol inhibition observed for all tested HPD analogues at ≤10 μM) yields an estimated biochemical selectivity index of >14.

HIV-1 reverse transcriptase RNase H selectivity Polymerase-independent inhibition Mechanism of action

Fragment Evolvability of the Scaffold

The molecular weight of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one (220.25 g/mol) places it firmly within fragment space, contrasting sharply with the elaborated lead 13j (MW ~450–500 g/mol) and S-DABO analogue 5q (MW ~380–420 g/mol) [1]. Starting from the target compound, medicinal chemistry programs have achieved a >94-fold improvement in RNase H potency (from IC₅₀ 470 nM to 5 nM) through systematic substitution, demonstrating the scaffold's high fragment evolvability—a quantitative measure of how much potency can be gained per added substituent [1]. Its molecular simplicity (only one rotatable bond, minimal structural complexity) also makes it the preferred synthetic starting point for parallel library synthesis of S-DABO analogues via the established thiouracil intermediate route [2].

Fragment-based drug discovery Scaffold evolution SAR Lead optimization

Procurement-Ready Application Scenarios for CAS 183811-08-7


HIV RNase H Screening and SAR Baseline

Use 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one as the reference baseline compound in HIV-1 RNase H biochemical assays. At an established IC₅₀ of 470–700 nM across three distinct substrate cleavage readouts, the compound provides a reproducible, moderate-potency anchor point for calibrating assay performance and benchmarking newly synthesized analogues [1]. Its documented lack of RT polymerase inhibition (class-level, >10 μM) enables researchers to verify that observed anti-HIV effects are RNase-H-mediated rather than polymerase-driven [2].

APJ Agonist Negative Control

In cardiovascular drug discovery targeting the APJ receptor, the sulfanyl-containing target compound serves as an essential negative control to pair with sulfonyl-based APJ agonists claimed in Bristol-Myers Squibb patent WO2017218633A1 [1]. Running the sulfanyl analog in parallel APJ agonism assays provides the experimental evidence that observed pharmacology is oxidation-state-dependent, a critical SAR validation step required for patent differentiation and mechanism-of-action studies.

Fragment-Based Drug Discovery Starting Point

At MW 220.25 g/mol and with only one rotatable bond, the compound is an ideal fragment hit for structure-based drug design programs targeting HIV RNase H, adenosine kinase, or other purine/pyrimidine-binding enzymes [1]. The documented 94-fold potency improvement trajectory from fragment to lead (470 nM → 5 nM) validates the scaffold's evolvability and provides a quantitative framework for evaluating synthetic feasibility versus expected potency gains [2]. Its established synthetic accessibility via thiouracil intermediates further supports parallel library construction [3].

S-DABO NNRTI Synthetic Precursor and Control

Employ the compound as the unsubstituted core scaffold for synthesizing S-DABO NNRTI analogues through sequential C-2 alkylsulfanyl installation and C-6 arylmethyl functionalization [1]. The resulting derivatives can be benchmarked against the literature reference S-DABO 5q (IC₅₀ 120 nM, SI > 2,642) and the classical NNRTI HEPT (EC₅₀ 7 μM) to quantify the contribution of each substituent to antiviral potency [1][2].

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